The Discovery and Development of PF-9366: A Technical Overview of a First-in-Class Allosteric MAT2A Inhibitor
The Discovery and Development of PF-9366: A Technical Overview of a First-in-Class Allosteric MAT2A Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Initial Clarification: The designation "PF-9366" has been associated with a preclinical allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). It is important to distinguish this small molecule from PF-06936308, a cancer vaccine also developed by Pfizer. This document will focus exclusively on the discovery and development of the MAT2A inhibitor, PF-9366.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A and the methionine cycle has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. In 2017, researchers at Pfizer reported the discovery of PF-9366, the first-in-class allosteric inhibitor of MAT2A.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF-9366, intended for an audience of researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
PF-9366 was identified as a potent and selective allosteric inhibitor of MAT2A.[1] Unlike orthosteric inhibitors that compete with the enzyme's natural substrates (methionine and ATP), PF-9366 binds to a distinct allosteric site on the MAT2A protein.[1][3] This binding event induces a conformational change in the enzyme, leading to an increase in substrate affinity but a significant decrease in the enzyme's turnover rate, ultimately inhibiting the production of SAM.[1][3][4] This allosteric inhibition was found to be a novel mechanism for modulating MAT2A activity.
Studies have shown that the binding site of PF-9366 overlaps with the binding site of MAT2B, a regulatory protein of MAT2A.[1][3] The interaction of PF-9366 with this site mimics the regulatory effect of MAT2B, providing a tool to probe the complex regulation of MAT2A activity. Interestingly, treatment with PF-9366 was observed to cause an upregulation of MAT2A transcript and protein levels, a feedback mechanism that can blunt its cellular potency.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for PF-9366.
Table 1: In Vitro Potency of PF-9366
| Parameter | Value | Description | Reference |
| IC₅₀ (MAT2A enzyme) | 420 nM | Half-maximal inhibitory concentration against purified human MAT2A enzyme. | [5][6][7][8] |
| K_d_ | 170 nM | Dissociation constant, indicating binding affinity to MAT2A. | [6][7] |
| IC₅₀ (SAM synthesis, H520 cells) | 1.2 µM | Half-maximal inhibitory concentration for the inhibition of cellular SAM production in H520 lung carcinoma cells. | [5][6][7][8] |
| IC₅₀ (SAM synthesis, Huh-7 cells) | 225 nM | Half-maximal inhibitory concentration for the inhibition of cellular SAM production in Huh-7 liver cancer cells. | [5] |
| IC₅₀ (Cell proliferation, Huh-7 cells) | 10 µM | Half-maximal inhibitory concentration for the inhibition of cell proliferation in Huh-7 cells. | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and a general workflow for the preclinical evaluation of MAT2A inhibitors like PF-9366.
Experimental Protocols
Detailed, step-by-step experimental protocols for the discovery and characterization of PF-9366 are proprietary to Pfizer. However, based on published literature, the following methodologies are representative of the key experiments conducted.
MAT2A Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MAT2A.
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Principle: The assay typically measures the depletion of ATP, a co-substrate of the MAT2A reaction, using a luminescence-based detection method.
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General Protocol:
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Recombinant human MAT2A enzyme is purified and prepared in a suitable assay buffer.
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Serial dilutions of the test compound (e.g., PF-9366) are prepared, typically in DMSO, and then further diluted in the assay buffer.
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The MAT2A enzyme is pre-incubated with the test compound for a defined period to allow for binding.
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The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.
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The reaction is allowed to proceed for a fixed time at a controlled temperature.
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The reaction is stopped, and the amount of remaining ATP is quantified using a commercial luminescent ATP detection reagent.
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The luminescence signal is read on a plate reader, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.[9]
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Cellular SAM Quantification Assay
This assay measures the intracellular concentration of SAM in cells treated with a MAT2A inhibitor.
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Principle: Cellular metabolites are extracted and the concentration of SAM is determined, often by liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay (ELISA).
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General Protocol:
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Cancer cell lines (e.g., H520 or Huh-7) are seeded in multi-well plates and allowed to adhere.
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Cells are treated with various concentrations of the test compound for a specified duration.
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After treatment, the cell culture medium is removed, and the cells are washed.
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Intracellular metabolites are extracted using a suitable method, such as perchloric acid or methanol-based lysis buffers.
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The cell extracts are then analyzed by LC-MS/MS or a commercial SAM ELISA kit to quantify the concentration of SAM.
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The IC₅₀ for SAM synthesis inhibition is determined by normalizing the SAM levels in treated cells to those in vehicle-treated control cells and fitting the data to a dose-response curve.[9]
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Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
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Principle: Cell viability is measured using a reagent that quantifies a marker of metabolically active cells, such as ATP content (e.g., CellTiter-Glo®) or the reducing potential of the cells.
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General Protocol:
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Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
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Serial dilutions of the test compound are added to the wells.
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The plates are incubated for a prolonged period (e.g., 72-96 hours) under standard cell culture conditions.
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At the end of the incubation, a cell viability reagent is added to each well according to the manufacturer's instructions.
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The signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.
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The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.[6][9]
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Conclusion
PF-9366 represents a landmark discovery as the first-in-class allosteric inhibitor of MAT2A. Its characterization has provided invaluable insights into the regulation of this key metabolic enzyme and has paved the way for the development of a new class of targeted cancer therapies. While PF-9366 itself did not advance to clinical trials, likely due to its feedback-induced upregulation of MAT2A and its role as a tool compound, it was instrumental in validating MAT2A as a druggable target. The knowledge gained from the development of PF-9366 has directly contributed to the discovery of second-generation MAT2A inhibitors with improved properties that have entered clinical investigation. This technical guide summarizes the core publicly available information on PF-9366, highlighting its significance in the field of cancer drug discovery.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 8. PF-9366, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 9. benchchem.com [benchchem.com]
